2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzoxazole ring fused with a sulfonamide group and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-aminophenol with formaldehyde and a sulfonamide derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-4-sulfonamide.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-4-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms. Additionally, the benzoxazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the sulfonamide group but shares the benzoxazole core.
Benzo[d]oxazole-4-sulfonamide: Lacks the hydroxymethyl group but contains the sulfonamide moiety.
2-(Hydroxymethyl)benzoxazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C8H8N2O4S |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(4-11)14-5/h1-3,11H,4H2,(H2,9,12,13) |
InChI Key |
CDOIVFJDRCYEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.